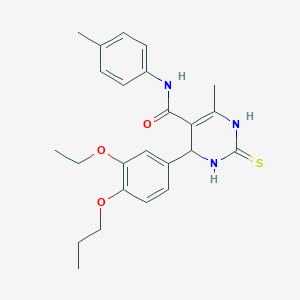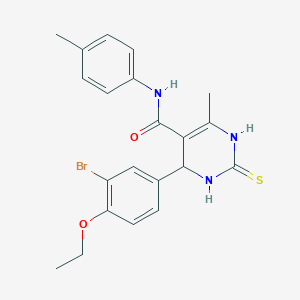![molecular formula C19H19Cl2NO7S B306246 ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a chemical compound that has been widely studied in scientific research. It is a member of the thiazolidinedione family of compounds and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is complex and not fully understood. It is thought to work by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. In addition, it has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate are diverse and include improvements in insulin sensitivity, reductions in blood glucose levels, and anticancer effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate in lab experiments is its well-established pharmacological profile. It has been extensively studied in both in vitro and in vivo models, and its mechanism of action is relatively well understood. However, one limitation is its complex synthesis, which may make it difficult to obtain in large quantities for some experiments.
将来の方向性
There are several potential future directions for research on ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate. One area of interest is its potential use in combination with other antidiabetic or anticancer drugs to enhance their therapeutic effects. Another potential direction is the development of more efficient synthesis methods to improve the availability of the compound for research purposes. Additionally, further investigation into its mechanism of action and potential side effects may be warranted.
合成法
The synthesis of ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a complex process that involves several steps. One commonly used method involves the reaction of 3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzaldehyde with 2-aminoethanethiol in the presence of a catalyst to form the intermediate compound 2-[(3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene)amino]ethanethiol. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the final product.
科学的研究の応用
Ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate has been extensively studied in scientific research, particularly in the areas of diabetes and cancer. It has been found to have potent antidiabetic effects, including the ability to improve insulin sensitivity and reduce blood glucose levels. In addition, it has been shown to have anticancer properties, including the ability to induce apoptosis and inhibit tumor growth.
特性
製品名 |
ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate |
|---|---|
分子式 |
C19H19Cl2NO7S |
分子量 |
476.3 g/mol |
IUPAC名 |
ethyl 2-[(5E)-5-[[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C19H19Cl2NO7S/c1-4-27-15(23)9-29-16-12(20)6-11(7-13(16)21)8-14-17(24)22(19(26)30-14)10(3)18(25)28-5-2/h6-8,10H,4-5,9H2,1-3H3/b14-8+ |
InChIキー |
OZJACFFQVWETLG-RIYZIHGNSA-N |
異性体SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl |
正規SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)




![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)
![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![4-Chloro-3-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B306179.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)
![3-Benzyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306184.png)